molecular formula C11H21N3S B13536270 n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine

n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine

Cat. No.: B13536270
M. Wt: 227.37 g/mol
InChI Key: FJSQKJAPQHONSV-UHFFFAOYSA-N
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Description

The compound n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

N-[[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H21N3S/c1-9(2)5-12-6-11-13-10(8-15-11)7-14(3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

FJSQKJAPQHONSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NC(=CS1)CN(C)C

Origin of Product

United States

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